Cas no 18158-44-6 (4-Biphenylamine, 4'-methoxy-N,N-dimethyl- (8CI))

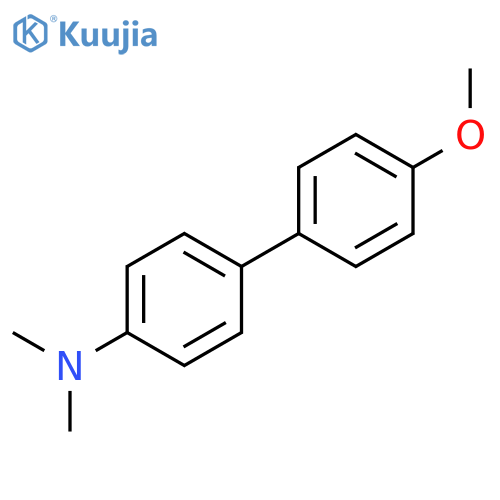

18158-44-6 structure

商品名:4-Biphenylamine, 4'-methoxy-N,N-dimethyl- (8CI)

CAS番号:18158-44-6

MF:227

メガワット:C15H17NO

MDL:MFCD06201376

CID:828374

4-Biphenylamine, 4'-methoxy-N,N-dimethyl- (8CI) 化学的及び物理的性質

名前と識別子

-

- 4-Biphenylamine, 4'-methoxy-N,N-dimethyl- (8CI)

- 4-DIMETHYLAMINO-4'-METHOXYBIPHENYL

- 4'-Methoxy-N,N-dimethyl-4-biphenylamine

- (4,4-Dimethoxy-butyl)-dimethyl-amin

- 4-(4-methoxyphenyl)-N,N-dimethylaniline

- 4-(Dimethylamino)butyraldehyde Dimethyl Acetal

- 4-(N,N-Dimethylamino)butanaldimethylacetal

- 4-dimethylaminobutyraldehyde dimethylacetal

- 4-methoxy-4'-(N,N-dimethylamino)biphenyl

- 4'-methoxy-N,N-dimethylbiphenyl-4-amine

- 6-dimethylamino-2-methyl-pyrimidine-4-carbonitrile

- 4-(Dimethylamino)-4'-methoxybiphenyl

-

- MDL: MFCD06201376

- インチ: InChI=1S/C15H17NO/c1-16(2)14-8-4-12(5-9-14)13-6-10-15(17-3)11-7-13/h4-11H,1-3H3

- InChIKey: CAKARNYYOCINPL-UHFFFAOYSA-N

- ほほえんだ: CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)OC

計算された属性

- せいみつぶんしりょう: 227.13111

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

じっけんとくせい

- 密度みつど: 1.048±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 156-157 ºC

- ふってん: 363.2±35.0 ºC (760 Torr),

- フラッシュポイント: 107.2±28.3 ºC,

- ようかいど: ほとんど溶けない(0.045 g/l)(25ºC)、

- PSA: 12.47

4-Biphenylamine, 4'-methoxy-N,N-dimethyl- (8CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 022553-1g |

4-Dimethylamino-4'-methoxybiphenyl |

18158-44-6 | 96% | 1g |

£370.00 | 2022-03-01 | |

| Fluorochem | 022553-5g |

4-Dimethylamino-4'-methoxybiphenyl |

18158-44-6 | 96% | 5g |

£981.00 | 2022-03-01 | |

| Ambeed | A441932-1g |

4'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine |

18158-44-6 | 95+% | 1g |

$441.0 | 2024-04-22 | |

| abcr | AB167284-1g |

4-Dimethylamino-4'-methoxybiphenyl, 96%; . |

18158-44-6 | 96% | 1g |

€1621.70 | 2024-06-10 | |

| abcr | AB167284-5g |

4-Dimethylamino-4'-methoxybiphenyl; 96% |

18158-44-6 | 5g |

€1373.40 | 2023-09-16 | ||

| A2B Chem LLC | AE97788-5g |

4-Biphenylamine, 4'-methoxy-N,N-dimethyl- (8CI) |

18158-44-6 | 97% | 5g |

$2831.00 | 2024-04-20 | |

| abcr | AB167284-1 g |

4-Dimethylamino-4'-methoxybiphenyl; 96% |

18158-44-6 | 1g |

€545.20 | 2023-05-08 | ||

| abcr | AB167284-5 g |

4-Dimethylamino-4'-methoxybiphenyl; 96% |

18158-44-6 | 5g |

€1373.40 | 2023-05-08 | ||

| Crysdot LLC | CD12103402-1g |

4'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine |

18158-44-6 | 95+% | 1g |

$437 | 2024-07-24 | |

| Crysdot LLC | CD12103402-5g |

4'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine |

18158-44-6 | 95+% | 5g |

$1177 | 2024-07-24 |

4-Biphenylamine, 4'-methoxy-N,N-dimethyl- (8CI) 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

18158-44-6 (4-Biphenylamine, 4'-methoxy-N,N-dimethyl- (8CI)) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18158-44-6)4-Biphenylamine, 4'-methoxy-N,N-dimethyl- (8CI)

清らかである:99%

はかる:1g

価格 ($):397.0